Terbacil

描述

属性

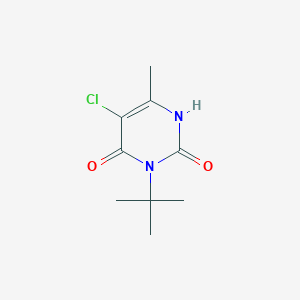

IUPAC Name |

3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCNZYJJMBDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Record name | TERBACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024317 | |

| Record name | Terbacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terbacil appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | TERBACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimation begins below the melting point | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubilities (g/kg, 25 °C): dimethylformamide 337 g/kg; cyclohexanone 220; methyl isobutyl ketone 121; butyl acetate 88 g/kg; xylene 65, Sparingly soluble in mineral oils and aliphatic hydrocarbons; readily soluble in strong aqueous alkalis, In water, 710 mg/L at 25 °C | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 g/cu cm at 25 °C | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000047 [mmHg], 4.7X10-7 mm Hg at 29.5 °C | |

| Record name | Terbacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

5902-51-2 | |

| Record name | TERBACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5902-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbacil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0017J6E25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

175-177 °C, Stable up to the melting point; stable in aqueous alkaline media at room temperature | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Terbacil in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbacil is a selective, soil-applied herbicide belonging to the uracil (B121893) chemical family, primarily used for the control of a wide range of annual and some perennial weeds in various agricultural and forestry settings.[1][2] Its herbicidal activity stems from its potent and specific inhibition of photosynthesis at the Photosystem II (PSII) complex within the chloroplasts of susceptible plant species.[3][4] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and an examination of resistance mechanisms.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound is the disruption of the photosynthetic electron transport chain.[5][6] This process occurs within the thylakoid membranes of chloroplasts and is fundamental to the conversion of light energy into chemical energy.

2.1 The Photosynthetic Electron Transport Chain

In a healthy plant, the PSII complex utilizes light energy to oxidize water, releasing electrons. These electrons are transferred sequentially through a series of carriers. The process begins with the excitation of the P680 reaction center chlorophyll (B73375), followed by the transfer of an electron to pheophytin, and then to a series of plastoquinone (B1678516) (PQ) molecules, specifically a tightly bound quinone (QA) and then a more loosely bound quinone (QB).[7] The fully reduced plastoquinol (PQH2) at the QB site then diffuses into the thylakoid membrane to transfer the electrons to the cytochrome b6f complex, continuing the process that ultimately leads to the production of ATP and NADPH.[7][8]

2.2 this compound's Interaction with the D1 Protein

This compound exerts its inhibitory effect by targeting the D1 protein, a core subunit of the PSII reaction center.[9][10][11] Specifically, this compound competitively binds to the QB binding niche on the D1 protein.[7][9][10] This binding pocket is normally occupied by plastoquinone. By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[7][9][12]

2.3 Consequences of Electron Transport Inhibition

The blockage of the electron transport chain has immediate and severe consequences for the plant cell:

-

Halted Photosynthesis: The flow of electrons is stopped, preventing the reduction of NADP+ to NADPH and the generation of the proton gradient required for ATP synthesis.[13]

-

Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive molecules. The excited chlorophyll (triplet chlorophyll) can react with molecular oxygen to produce singlet oxygen (1O2) and other ROS.[12][14][15]

-

Oxidative Damage: These ROS molecules cause widespread cellular damage through lipid peroxidation of membranes, protein degradation, and DNA damage, leading to the loss of membrane integrity and ultimately, cell death.[6][12][15] The visible symptoms in the plant are chlorosis (yellowing) followed by necrosis (tissue death).[3][16]

Caption: this compound's mechanism of action at the Photosystem II complex.

Quantitative Data: Inhibitory Potency

The effectiveness of a PSII inhibitor can be quantified by its I50 value (the concentration required to inhibit 50% of PSII activity) and its binding constant (Kb). Lower values indicate higher potency and affinity. Studies on susceptible and resistant biotypes of Powell amaranth (B1665344) (Amaranthus powellii) provide concrete data on this compound's efficacy.

| Parameter | Biotype | Value (µM) | Reference |

| I50 (PSII Activity) | Susceptible | 0.24 | [17] |

| Resistant | 13.33 | [17] | |

| Kb (Binding Constant) | Susceptible | 0.26 | [17] |

| Resistant | 12.9 | [17] |

Table 1: Quantitative analysis of this compound's inhibitory effect on susceptible vs. resistant Powell amaranth.

Experimental Protocols

Investigating the mechanism of action of herbicides like this compound involves specific biochemical and biophysical assays. Below are detailed methodologies for key experiments.

4.1 Protocol: Determination of PSII Inhibition (I50) via Chlorophyll Fluorescence

This protocol measures the effect of this compound on the photochemical efficiency of PSII by analyzing chlorophyll a fluorescence induction kinetics.

Objective: To determine the concentration of this compound that causes 50% inhibition of PSII electron transport.

Materials:

-

Fresh plant leaves (e.g., spinach, pea)

-

Isolation Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate)[18]

-

This compound stock solution (in ethanol (B145695) or DMSO)

-

Centrifuge, spectrophotometer, blender, cheesecloth/Miracloth

Methodology:

-

Thylakoid Isolation: a. Harvest ~20g of fresh leaves and homogenize in ice-cold isolation buffer. b. Filter the homogenate through several layers of cheesecloth or Miracloth. c. Centrifuge the filtrate at ~3000 x g for 5 minutes at 4°C. d. Discard the supernatant and gently resuspend the pellet in a minimal volume of isolation buffer. e. Determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration of ~10 µg Chl/mL for the assay.

-

This compound Treatment: a. Prepare a serial dilution of this compound in the assay buffer. b. In separate tubes, add the thylakoid suspension to each this compound concentration (and a solvent control). c. Incubate the samples in the dark for 10-15 minutes.

-

Chlorophyll Fluorescence Measurement: a. Dark-adapt the treated thylakoid samples for at least 15 minutes. b. Measure the minimal fluorescence (Fo) with a weak measuring light. c. Apply a saturating pulse of light (~8000 µmol photons m-2 s-1 for <1s) to measure the maximal fluorescence (Fm). d. Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .[21] A decrease in this value indicates PSII inhibition.[22]

-

Data Analysis: a. Plot the Fv/Fm values against the logarithm of the this compound concentration. b. Use a non-linear regression (dose-response curve) to calculate the I50 value.

Caption: Experimental workflow for determining PSII inhibition (I50) using chlorophyll fluorescence.

4.2 Protocol: Herbicide Binding Assay (Kb Determination)

This protocol uses radiolabeled this compound to directly quantify its binding affinity to the D1 protein in isolated thylakoids.

Objective: To determine the binding constant (Kb) of this compound to its target site.

Materials:

-

Isolated thylakoid membranes (as prepared in 4.1)

-

Radiolabeled this compound (e.g., 14C-terbacil)

-

Unlabeled this compound (for competition assay)

-

Assay Buffer

-

Microcentrifuge, scintillation counter, scintillation fluid

Methodology:

-

Assay Setup: a. Prepare a series of microcentrifuge tubes. b. To each tube, add a fixed amount of thylakoid membranes (e.g., 100 µg chlorophyll). c. Add increasing concentrations of 14C-terbacil. d. To determine non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound in addition to the 14C-terbacil.

-

Incubation: a. Incubate all tubes for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: a. Centrifuge the tubes at high speed (e.g., 10,000 x g for 5 minutes) to pellet the thylakoid membranes with bound herbicide. b. Carefully remove the supernatant containing the unbound herbicide. c. Gently wash the pellet with ice-cold buffer to remove any remaining unbound ligand and centrifuge again.

-

Quantification: a. Resuspend the final pellet in a small amount of buffer. b. Add scintillation fluid to the suspension. c. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (from tubes with excess unlabeled herbicide) from the total binding. b. Plot the specific binding against the concentration of free 14C-terbacil. c. Analyze the data using Scatchard analysis or non-linear regression to determine the binding constant (Kb) and the number of binding sites (Bmax).

Mechanism of Resistance

Herbicide resistance to PSII inhibitors like this compound is a significant agricultural challenge.[3][17] The primary mechanism of target-site resistance is a point mutation in the chloroplast-encoded psbA gene, which codes for the D1 protein.[23] These mutations alter the amino acid sequence within the QB binding pocket, reducing the binding affinity of the herbicide.[17][23] For example, the high resistance observed in the Powell amaranth biotype (Table 1) is directly linked to a significantly weaker binding affinity of this compound to the mutated D1 protein.[17] This structural change allows plastoquinone to outcompete the herbicide, maintaining electron flow and rendering the plant resistant.

Conclusion

This compound is a potent herbicide that functions by competitively inhibiting the QB binding site on the D1 protein of the Photosystem II complex. This action blocks photosynthetic electron transport, leading to a cascade of events including the formation of destructive reactive oxygen species and ultimately, plant death. The efficacy of this compound can be precisely quantified using techniques such as chlorophyll fluorescence and radioligand binding assays. Understanding this detailed mechanism of action, along with the molecular basis of resistance, is critical for the effective use of this compound in weed management and for the development of novel herbicides targeting photosynthetic pathways.

References

- 1. nre.tas.gov.au [nre.tas.gov.au]

- 2. This compound (Ref: DPX D732) [sitem.herts.ac.uk]

- 3. herbiguide.com.au [herbiguide.com.au]

- 4. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Processing of D1 Protein: A Mysterious Process Carried Out in Thylakoid Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. Photoinhibition of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wssa.net [wssa.net]

- 16. Herbicide Injury - this compound (Sinbar) | NC State Extension Publications [content.ces.ncsu.edu]

- 17. This compound and Bromacil Cross-Resistance in Powell Amaranth (Amaranthus powellii) | Weed Science | Cambridge Core [cambridge.org]

- 18. researchgate.net [researchgate.net]

- 19. Detection and Quantification of Photosystem II Inhibitors Using the Freshwater Alga Desmodesmus subspicatus in Combination with High-Performance Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chlorophyll Fluorescence [ppsystems.com]

- 21. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbacil: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the herbicide terbacil. The information is presented to support research, scientific analysis, and development activities.

Chemical Identity and Structure

This compound is a selective herbicide belonging to the uracil (B121893) family of chemicals.[1][2] Its chemical structure is characterized by a substituted pyrimidine (B1678525) ring, which is responsible for its biological activity.

IUPAC Name: 3-(tert-butyl)-5-chloro-6-methylpyrimidine-2,4(1H,3H)-dione[1]

CAS Number: 5902-51-2[3]

Molecular Formula: C₉H₁₃ClN₂O₂[1]

SMILES Code: CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl[1]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 216.67 g/mol | [1][3] |

| Appearance | White, crystalline, odorless solid | [3][4] |

| Melting Point | 175-177 °C | [3][5] |

| Water Solubility | 710 mg/L at 25 °C | [3][5] |

| Vapor Pressure | 0.0625 mPa at 30 °C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 1.8921 | [3] |

| Adsorption Coefficient (Koc) | 55 | [3] |

| Henry's Law Constant | 1.9 x 10⁻¹⁰ atm·m³/mol | [4] |

Mode of Action: Inhibition of Photosynthesis

This compound is a selective, systemic herbicide that is primarily absorbed through the roots of plants and translocated to the leaves.[6] Its herbicidal activity stems from the inhibition of photosynthesis.[1][7][8] Specifically, this compound disrupts the electron transport chain in Photosystem II (PSII).[2][8]

The following diagram illustrates the logical workflow of this compound's mode of action.

By binding to the D1 protein in PSII, this compound blocks the flow of electrons, which in turn halts the production of ATP and NADPH, the energy currency of the cell.[8] This disruption of energy production ultimately leads to the death of the susceptible weed.

Experimental Protocols: Analytical Methods for Residue Analysis

The determination of this compound residues in environmental samples is crucial for monitoring and regulatory purposes. Various analytical methods have been developed, with liquid chromatography coupled with mass spectrometry (LC-MS/MS) being a common and sensitive technique.

Sample Preparation and Extraction from Water

A detailed methodology for the extraction and analysis of this compound from water samples is outlined below. This protocol is based on a method validated by the US Environmental Protection Agency.[9]

-

Sample Collection: Collect water samples in appropriate containers.

-

Solid Phase Extraction (SPE):

-

Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

-

Pass a known volume of the water sample through the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

-

Elution: Elute the retained this compound from the cartridge using an appropriate solvent, such as acetonitrile.[9]

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) for analysis.[9]

-

Sample Preparation and Extraction from Soil

The following protocol describes a general procedure for the extraction of this compound from soil samples.

-

Sample Collection and Preparation:

-

Collect soil samples and air-dry them.

-

Sieve the soil to remove large debris.

-

-

Extraction:

-

Cleanup:

-

Pass the organic extract through a Florisil column for cleanup to remove co-extracted interfering substances.[10]

-

-

Concentration: Concentrate the cleaned extract to a small volume before analysis.

Instrumental Analysis: LC-MS/MS

The following diagram outlines the general workflow for the instrumental analysis of this compound using LC-MS/MS.

-

Instrumentation: An Agilent Series 1200 LC system coupled with a Sciex 4000 Triple Quadrupole Mass Spectrometer or a similar system can be used.[9][11]

-

Ionization Mode: Electrospray ionization (ESI) is a common ionization technique for this compound analysis.[9][11]

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound and its metabolites. For this compound, a common ion transition monitored is m/z 215→159.[11]

Stability

This compound is stable in aqueous alkaline media at room temperature.[4] It is also stable for at least 31 days in the dark in an aqueous solution around pH 6 at 25 °C.[4] Furthermore, it exhibits stability for 14 days in artificial sunlight.[4]

References

- 1. medkoo.com [medkoo.com]

- 2. herbiguide.com.au [herbiguide.com.au]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound | C9H13ClN2O2 | CID 22188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. nre.tas.gov.au [nre.tas.gov.au]

- 7. Molecular Expressions: The Pesticide Collection - this compound (Sinbar, Geonter) [micro.magnet.fsu.edu]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Determination of this compound in soil by gas-liquid chromatography with 63Ni electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

Terbacil as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the herbicide terbacil, focusing on its role as a potent inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain. This compound, a member of the uracil (B121893) chemical family, exerts its phytotoxic effects by binding to the D1 protein of the PSII complex, thereby blocking electron flow, inhibiting ATP and NADPH synthesis, and ultimately leading to plant death through oxidative stress. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Photosystem II

This compound is a selective herbicide primarily absorbed by the roots and foliage of plants, with common trade names including Sinbar.[1] It is widely used for the control of a broad spectrum of annual and perennial weeds in various agricultural settings.[1][2] Its mode of action is the inhibition of photosynthesis, a fundamental process for plant growth and survival.[1]

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to capture light energy and initiate the process of oxygenic photosynthesis. PSII catalyzes the light-driven oxidation of water, releasing electrons, protons, and molecular oxygen. The electrons are then transferred through a series of carriers within the electron transport chain to Photosystem I (PSI), generating a proton gradient that drives the synthesis of ATP. The electrons ultimately reduce NADP+ to NADPH. Both ATP and NADPH are essential energy carriers for the fixation of carbon dioxide in the Calvin cycle.

Mechanism of Action: this compound as a PSII Inhibitor

This compound belongs to a class of herbicides that act by interrupting the photosynthetic electron transport chain at the level of PSII.[1][2][3] The specific site of action for this compound is the D1 quinone-binding protein, also known as the herbicide-binding protein, within the PSII reaction center.[3]

Binding to the D1 Protein

This compound competitively binds to the QB binding niche on the D1 protein.[4] This binding site is normally occupied by plastoquinone (B1678516) (PQ), the mobile electron carrier that accepts electrons from the primary quinone acceptor, QA. By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[4] Specifically, this compound is classified as a "binding site A" inhibitor on the D1 protein.[3]

Disruption of the Electron Transport Chain

The blockage of electron transfer between QA and QB has several critical consequences:

-

Inhibition of ATP and NADPH Synthesis: With the electron flow halted, the subsequent steps of the electron transport chain, including the reduction of NADP+ at PSI, are prevented. This leads to a cessation of ATP and NADPH production, effectively starving the plant of the energy required for carbon fixation and other metabolic processes.

-

Formation of Reactive Oxygen Species (ROS): The inability to transfer electrons from the excited chlorophyll (B73375) molecules in the PSII reaction center (P680) to QA and then to QB leads to an over-reduction of the QA pool. This highly energetic state can lead to the formation of triplet chlorophyll, which can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[5]

-

Photoinhibition and Oxidative Damage: The accumulation of ROS causes significant oxidative damage to the photosynthetic apparatus and other cellular components. This includes lipid peroxidation of membranes, protein degradation, and pigment bleaching, a process known as photoinhibition.[5] Ultimately, this widespread cellular damage leads to the characteristic symptoms of herbicide injury, such as chlorosis (yellowing) and necrosis (tissue death), and the eventual death of the plant.[3]

The following diagram illustrates the photosynthetic electron transport chain and the site of inhibition by this compound.

Caption: Inhibition of the photosynthetic electron transport chain by this compound at the QB binding site of the D1 protein in Photosystem II.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound on photosynthesis can be quantified using various parameters, most notably the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of this compound required to cause a 50% reduction in a specific biological response, such as algal growth or the rate of photosynthetic electron transport.

| Species/System | Parameter | Value | Reference |

| Algae (unspecified) | EC50 (growth rate) | 0.042 mg L-1 | AERU Pesticide Properties Database |

| Strawberry (Fragaria × ananassa cv. 'Honeoye') | Chlorophyll Content | Decrease observed at 50, 100, and 200 ppm | DergiPark |

| Strawberry (various cultivars) | Fv/Fm (Maximum quantum yield of PSII) | Significant decrease with increasing this compound concentration | ResearchGate |

Note: The available quantitative data for this compound's direct inhibition of PSII in various higher plant species is limited in publicly accessible literature. The provided data primarily reflects effects on algae and qualitative or indirect effects on higher plants.

Experimental Protocols

The study of PSII inhibitors like this compound relies on a variety of well-established experimental techniques. Below are detailed methodologies for two key experiments used to characterize the effects of these herbicides.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Principle: This non-invasive technique measures the transient changes in chlorophyll a fluorescence upon illumination of a dark-adapted sample. The shape of the fluorescence induction curve (the OJIP transient) provides detailed information about the redox state of the electron acceptors in PSII. Inhibition of electron transport between QA and QB by this compound leads to a rapid rise in fluorescence to its maximum level (FM), as QA becomes fully reduced and cannot be re-oxidized.

Protocol:

-

Plant Material and Treatment:

-

Grow plants under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).

-

Apply this compound at various concentrations to the soil or as a foliar spray. Include a control group treated with a blank formulation.

-

-

Dark Adaptation:

-

Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure that all PSII reaction centers are in the "open" state (QA is fully oxidized).

-

-

Measurement:

-

Use a portable chlorophyll fluorometer (e.g., a Plant Efficiency Analyser, PEA).

-

Attach the leaf clip to a fully developed leaf, ensuring the measurement area is completely dark.

-

Apply a saturating pulse of light (typically >3000 µmol photons m-2 s-1) for 1-2 seconds.

-

The instrument will record the fluorescence emission from the initial level (FO) to the maximum level (FM), passing through intermediate steps J and I.

-

-

Data Analysis:

-

The raw fluorescence data is used to plot the OJIP transient.

-

Calculate key fluorescence parameters, including:

-

FV/FM = (FM - FO) / FM: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress or damage to PSII.

-

Performance Index (PIABS): A comprehensive parameter that reflects the overall photosynthetic performance of PSII.

-

-

Compare the OJIP curves and derived parameters between control and this compound-treated plants. A rapid rise to FM and a significant decrease in FV/FM and PIABS are indicative of PSII inhibition.

-

Oxygen Evolution Measurement in Isolated Thylakoids

Principle: This assay directly measures the rate of photosynthetic oxygen evolution from isolated thylakoid membranes. An artificial electron acceptor is used to accept electrons from PSII, and the rate of oxygen production is monitored using an oxygen electrode. This compound will inhibit this process by blocking the electron flow necessary for water splitting.

Protocol:

-

Isolation of Thylakoid Membranes:

-

Homogenize fresh leaf tissue (e.g., spinach) in a chilled isolation buffer (e.g., containing sucrose, MgCl2, and a buffering agent like HEPES-KOH).

-

Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

-

Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplast envelope and release the thylakoids.

-

Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer.

-

Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

-

Oxygen Evolution Assay:

-

Calibrate a Clark-type oxygen electrode system according to the manufacturer's instructions.

-

Add the thylakoid suspension to the reaction chamber of the oxygen electrode to a final chlorophyll concentration of 10-20 µg/mL.

-

Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide, to the reaction mixture.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the reaction chamber. Include a solvent control.

-

Equilibrate the sample in the dark for a few minutes.

-

Illuminate the sample with a saturating light source and record the rate of oxygen evolution over time.

-

-

Data Analysis:

-

Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / h).

-

Plot the rate of oxygen evolution as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal rate of oxygen evolution.

-

The following diagram outlines a general experimental workflow for characterizing a PSII-inhibiting herbicide like this compound.

Caption: A generalized experimental workflow for the characterization of this compound as a Photosystem II inhibitor.

Conclusion

This compound is an effective herbicide that functions through the specific inhibition of Photosystem II. Its mechanism of action, involving the competitive binding to the QB site on the D1 protein, leads to a cascade of events including the blockage of electron transport, cessation of energy production, and the generation of destructive reactive oxygen species. The experimental protocols detailed in this guide provide robust methods for researchers to study and quantify the effects of this compound and other PSII-inhibiting herbicides. A deeper understanding of these mechanisms is crucial for the development of more effective and selective herbicides, as well as for assessing their environmental impact.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

The Environmental Fate and Behavior of Terbacil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and behavior of the herbicide terbacil. This compound is a selective herbicide used for the control of a wide range of annual and perennial weeds in various agricultural and non-crop settings. Understanding its persistence, mobility, and degradation pathways in the environment is crucial for assessing its potential ecological impact. This document synthesizes key data on its physicochemical properties, degradation kinetics in soil and water, mobility characteristics, and ecotoxicological effects. Detailed experimental protocols based on standardized guidelines are provided, along with visual representations of its degradation pathway and typical experimental workflows to facilitate a deeper understanding for researchers and environmental scientists.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. This compound is a colorless, crystalline solid.[1] A summary of its key properties is presented in Table 1. Its moderate water solubility and low affinity for soil adsorption suggest a potential for mobility in the environment.[2][3] The low vapor pressure and Henry's Law constant indicate that volatilization is not a significant dissipation route.[2]

| Property | Value | Reference |

| Chemical Name | 5-Chloro-3-(1,1-dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | [1][4][5] |

| CAS Number | 5902-51-2 | [4] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1][5] |

| Molecular Weight | 216.67 g/mol | [5] |

| Water Solubility | 710 mg/L at 25 °C | [2] |

| Vapor Pressure | 4.7 x 10⁻⁷ mm Hg at 29.5 °C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.89 | [2] |

| Log Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 1.64 - 1.93 | [2] |

| Henry's Law Constant | 2.7 x 10⁻¹⁰ atm-m³/mole | [2] |

| pKa | Not available | |

| Melting Point | 175 - 177 °C | [2] |

Environmental Fate and Behavior

Degradation in Soil

This compound is considered persistent in the soil environment.[2] Its degradation is primarily mediated by microbial activity, though the process is slow.[2]

2.1.1. Aerobic Soil Metabolism

Under aerobic conditions, this compound degrades slowly. Laboratory studies have reported aerobic soil half-lives to be as long as 653 days.[2] The rate of degradation is influenced by soil type, moisture, and temperature.

2.1.2. Anaerobic Soil Metabolism

In the absence of oxygen, the degradation of this compound is somewhat faster than in aerobic conditions, with a reported half-life of 235 days.[2]

2.1.3. Field Dissipation

Field studies have demonstrated the persistence of this compound under real-world conditions. Reported field dissipation half-lives range from 204 to 252 days, depending on the soil characteristics.[2] For instance, half-lives of 204 days on silty clay soil, 212 days on silt loam soil, and 252 days on sandy loam soil have been observed.[2]

A summary of this compound's degradation half-lives in soil is presented in Table 2.

| Degradation Pathway | Half-life (days) | Soil Type/Conditions | Reference |

| Aerobic Soil Metabolism | 653 | Laboratory study | [2] |

| Anaerobic Soil Metabolism | 235 | Laboratory study | [2] |

| Field Dissipation | 204 | Silty clay soil | [2] |

| Field Dissipation | 212 | Silt loam soil | [2] |

| Field Dissipation | 252 | Sandy loam soil | [2] |

| Photodegradation on Soil | 122 | Surface soil | [2] |

Mobility in Soil

This compound exhibits a low affinity for adsorption to soil particles, which, combined with its moderate water solubility, makes it mobile in the soil profile.[2][3] This mobility creates a potential for leaching into groundwater, particularly in sandy or coarse-textured soils with low organic matter content.[2] Laboratory column leaching studies have shown that this compound can readily move through the soil, with the parent compound and several degradates being detected in the leachate.[3] Field studies have detected this compound at depths of up to 45 to 50 cm in the soil.[2]

Degradation in Aquatic Systems

2.3.1. Hydrolysis

This compound is stable to abiotic hydrolysis across a wide range of pH values.[2]

2.3.2. Photodegradation

In water, this compound is susceptible to slow photodegradation. The photolytic half-life in surface water under natural sunlight has been reported to be 29 days.[3] The presence of photosensitizers like methylene (B1212753) blue or riboflavin (B1680620) can accelerate this process.[3]

Degradation Pathway

The degradation of this compound in the environment proceeds through several transformation products. Key metabolites that have been identified include 3-t-butyl-5-chloro-6-hydroxymethyluracil, 6-chloro-2,3-dihydro-7-(hydroxymethyl)-3,3-dimethyl-5H-oxazolo[3,2-a]pyrimidin-5-one, t-butylurea, and 3-t-butyl-6-methyluracil.[3] The proposed degradation pathway involves hydroxylation of the methyl group, cyclization, and cleavage of the uracil (B121893) ring.

Caption: Proposed degradation pathway of this compound in the environment.

Ecotoxicity

This compound generally exhibits low to moderate toxicity to aquatic and terrestrial organisms. A summary of ecotoxicity data is presented in Table 3.

| Organism Group | Species | Endpoint | Value (mg/L or mg/kg) | Reference |

| Fish (Freshwater) | Rainbow trout (Oncorhynchus mykiss) | 96-hr LC₅₀ | 46.2 | [6] |

| Bluegill sunfish (Lepomis macrochirus) | 96-hr LC₅₀ | 102.9 | [6] | |

| Rainbow trout (Oncorhynchus mykiss) | 21-day NOEC | 1.2 | [2] | |

| Aquatic Invertebrates | Daphnia magna | 48-hr EC₅₀ | >65 | [2] |

| Daphnia magna | 21-day NOEC | 0.05 | [2] | |

| Aquatic Plants | Green algae (Pseudokirchneriella subcapitata) | 72-hr EC₅₀ (Growth) | - | |

| Birds | Bobwhite quail (Colinus virginianus) | Acute Oral LD₅₀ | >2250 mg/kg | [6] |

| Mallard duck (Anas platyrhynchos) | 8-day Dietary LC₅₀ | >56,000 ppm | [6] | |

| Bees | Honey bee (Apis mellifera) | Acute Contact LD₅₀ | Nontoxic | [6] |

Experimental Protocols

The following sections outline the general methodologies for key environmental fate and ecotoxicity studies for a pesticide like this compound, based on standard international guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.

-

Test System: At least three different soil types with varying textures, organic carbon content, and pH are used.

-

Test Substance: ¹⁴C-labeled this compound is typically used to trace the parent compound and its metabolites.

-

Application: The test substance is applied to the soil at a rate equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soil samples are maintained at a constant temperature (e.g., 20-25 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Anaerobic: After an initial aerobic phase to allow for microbial activity to establish, the soil is flooded with water and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are collected at various time intervals. Samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. Identification of metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization.

Caption: General workflow for an aerobic/anaerobic soil metabolism study.

Adsorption/Desorption Batch Equilibrium (OECD 106)

This study determines the extent to which this compound partitions between the soil and water phases.

-

Test System: A minimum of five different soil types with a range of physicochemical properties are used.

-

Procedure:

-

Adsorption: Known concentrations of this compound in a 0.01 M CaCl₂ solution are added to soil samples in centrifuge tubes. The slurries are agitated for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Desorption: After the adsorption phase, the supernatant is removed, and a fresh CaCl₂ solution is added to the soil. The slurries are agitated again to determine the release of the adsorbed this compound.

-

-

Analysis: The concentration of this compound in the aqueous phase is measured by HPLC or LC-MS/MS. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

-

Data Interpretation: The adsorption data are fitted to the Freundlich equation to determine the adsorption coefficient (K_f) and the soil organic carbon-water partitioning coefficient (Kₒc).

Aquatic Toxicity Testing

4.3.1. Fish Acute Toxicity Test (OECD 203)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or another standard fish species.

-

Test Conditions: Fish are exposed to a range of this compound concentrations in a static or semi-static system for 96 hours.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC₅₀ (lethal concentration for 50% of the test organisms) is calculated.

4.3.2. Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Test Organism: Daphnia magna.

-

Test Conditions: Daphnids are exposed to various concentrations of this compound for 48 hours.

-

Endpoint: Immobilisation (inability to swim) is observed at 24 and 48 hours. The EC₅₀ (effective concentration for 50% of the daphnids) is determined.

4.3.3. Algal Growth Inhibition Test (OECD 201)

-

Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.

-

Test Conditions: Exponentially growing algal cultures are exposed to a series of this compound concentrations for 72 hours under continuous illumination and constant temperature.

-

Endpoint: Algal growth is measured by cell counts or a surrogate parameter like fluorescence. The EC₅₀ for growth rate inhibition and yield are calculated.

Terrestrial Plant Toxicity Testing

4.4.1. Seedling Emergence and Seedling Growth Test (OECD 208)

-

Test System: Seeds of several monocotyledonous and dicotyledonous plant species are sown in soil treated with this compound.

-

Application: this compound is either incorporated into the soil or sprayed onto the soil surface.

-

Endpoints: Seedling emergence is recorded, and after a specified growth period (e.g., 14-21 days), shoot height and shoot dry weight are measured. The EC₅₀ and NOEC (No Observed Effect Concentration) for these parameters are determined.

4.4.2. Vegetative Vigour Test (OECD 227)

-

Test System: Young, established plants of various species are treated with this compound.

-

Application: this compound is applied as a spray to the foliage.

-

Endpoints: Visual assessment of phytotoxicity, plant height, and shoot dry weight are measured after a defined period. The ER₅₀ (effective rate causing a 50% reduction in a parameter) and NOER (No Observed Effect Rate) are calculated.

Conclusion

This compound is a persistent and mobile herbicide in the environment. Its slow degradation in soil and potential for leaching are key considerations in its environmental risk assessment. While it exhibits low to moderate acute toxicity to many non-target organisms, its herbicidal properties can impact non-target terrestrial and aquatic plants. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals involved in the study and assessment of this compound's environmental fate and effects. A thorough understanding of these aspects is essential for the responsible management and use of this herbicide.

References

- 1. Hydrouracil, 3-tert-butyl-5,5-dichloro-6-hydroxy-6-methyl- | C9H14Cl2N2O3 | CID 545654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-tert-butyl-6-methyluracil (C9H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Urea, (1,1-dimethylethyl)- [webbook.nist.gov]

- 4. PubChemLite - Tert-butylurea (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-tert-Butyl-5-chloro-6-hydroxymethyluracil | C9H13ClN2O3 | CID 186097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

Terbacil Degradation in Soil Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide terbacil in soil environments. The document details both abiotic and microbial degradation processes, summarizes quantitative data on degradation rates, and outlines detailed experimental protocols for the study of this compound's environmental fate. This guide is intended to serve as a valuable resource for researchers and professionals involved in environmental science, agriculture, and drug development.

Introduction to this compound and its Environmental Fate

This compound (3-tert-butyl-5-chloro-6-methyluracil) is a selective herbicide used for the control of a wide range of annual and perennial weeds in various crops. Its persistence in the soil is a key factor in its efficacy and also a primary determinant of its environmental impact. The dissipation of this compound from soil is governed by a combination of microbial and abiotic degradation processes.[1] Understanding these pathways is crucial for predicting its environmental longevity, assessing potential risks of groundwater contamination, and developing effective bioremediation strategies. This compound is characterized by its relatively high persistence in soil, with reported half-lives ranging from several months to over a year, depending on soil type and environmental conditions.[1][2]

Abiotic Degradation Pathways

Abiotic degradation of this compound in soil is primarily driven by photolysis, as it is stable to abiotic hydrolysis under typical environmental pH conditions.[1][3]

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. In the context of soil, this process is most relevant at the soil surface where this compound molecules are exposed to sunlight. The rate of photodegradation can be influenced by the presence of photosensitizers in the soil environment.[1]

Key Metabolites of this compound Photodegradation:

-

5-chloro-6-methyluracil: Formed through the removal of the tert-butyl group.[1]

-

3-tert-butyl-6-methyluracil: Results from the removal of the chlorine atom.[3]

-

t-butylurea: A minor transformation product.[1]

-

Carbon Dioxide (CO2): The ultimate degradation product of the uracil (B121893) ring structure under irradiation.[1]

Microbial Degradation Pathways

The primary mechanism for this compound dissipation in the soil matrix is microbial degradation.[1] A diverse community of soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and nitrogen, or co-metabolize it in the presence of other substrates. While the complete microbial degradation pathway of this compound has not been fully elucidated in a single study, a putative pathway can be proposed based on known metabolites from plant studies and common microbial degradation reactions for herbicides.

The initial step in the microbial degradation of this compound is likely the hydroxylation of the methyl group, a common reaction catalyzed by microbial monooxygenases. This is supported by the identification of 3-tert-butyl-5-chloro-6-hydroxymethyluracil as a metabolite in orange seedlings. Subsequent steps may involve dechlorination, removal of the tert-butyl group, and eventual cleavage of the uracil ring.

Putative Microbial Degradation Pathway of this compound:

-

Hydroxylation: this compound is hydroxylated at the C6-methyl group to form 3-tert-butyl-5-chloro-6-hydroxymethyluracil .

-

Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid.

-

Dehalogenation: The chlorine atom at the C5 position is removed.

-

N-Dealkylation: The tert-butyl group is cleaved from the N3 position.

-

Ring Cleavage: The uracil ring is opened, leading to the formation of smaller, more readily metabolizable compounds, and eventual mineralization to CO2, water, and inorganic ions.

Signaling Pathways and Genetic Regulation

The microbial degradation of xenobiotic compounds like this compound is a genetically regulated process. The genes encoding the necessary catabolic enzymes are often organized in operons and are subject to induction and repression. In the presence of this compound, it is hypothesized that the compound or one of its metabolites acts as an inducer, binding to a regulatory protein and activating the transcription of the degradation genes. This allows the microorganisms to produce the required enzymes only when the substrate is available, ensuring metabolic efficiency. Conversely, in the presence of more easily metabolizable carbon sources, the expression of this compound degradation genes may be repressed through a mechanism known as catabolite repression.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This value is highly variable and depends on a multitude of factors.

Table 1: Reported Half-lives of this compound in Soil Environments

| Soil Type | Condition | Half-life (days) | Reference |

| Silt Loam | Irradiated (fluorescent sun lamps and black lights) | 46 | [3] |

| Nonsterile Soils | Greenhouse incubation | 60-90 | [3] |

| Sandy Loam | Dark, aerobic | 653 | [3] |

| Sandy Loam | - | 720 | [3] |

| Silt Loam | Field | 212 | [3] |

| Silty Clay | Field | 204 | [3] |

| Sandy Loam | Field | 252 | [3] |

| Loam | Aerobic | ~150 | [1] |

Table 2: Major Degradation Products of this compound and Their Formation Pathways

| Degradation Product | Formation Pathway | Environment |

| 5-chloro-6-methyluracil | Photodegradation | Soil surface, water |

| 3-tert-butyl-6-methyluracil | Photodegradation | Soil surface, water |

| t-butylurea | Photodegradation (minor) | Soil surface |

| 3-t-butyl-5-chloro-6-hydroxymethyluracil | Microbial Degradation (putative initial step) / Plant Metabolism | Soil, Plants |

Experimental Protocols

Aerobic Soil Incubation Study

This protocol is designed to assess the rate and pathway of aerobic microbial degradation of this compound in soil.

1. Soil Collection and Preparation:

- Collect topsoil (0-15 cm) from a site with no recent history of this compound application.

- Sieve the soil (2 mm mesh) to remove stones and plant debris.

- Characterize the soil for its physicochemical properties (pH, organic carbon content, texture, cation exchange capacity).

- Adjust the soil moisture to 50-60% of its maximum water-holding capacity and pre-incubate in the dark at 20-25°C for 7 days to allow microbial populations to stabilize.

2. Treatment Application:

- Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).

- Apply the this compound solution to the pre-incubated soil to achieve the desired concentration (e.g., 1-5 mg/kg).

- Thoroughly mix the soil to ensure homogenous distribution. A control set of soil samples should be treated with the solvent only.

3. Incubation:

- Place known quantities of the treated soil into incubation vessels (e.g., glass jars).

- Maintain the incubation in the dark at a constant temperature (e.g., 20-25°C).

- Ensure aerobic conditions by loosely capping the vessels or providing a continuous flow of humidified air.

4. Sampling and Analysis:

- Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

- Store samples at -20°C prior to analysis.

- Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).

- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Soil Photodegradation Study

This protocol evaluates the degradation of this compound on the soil surface when exposed to light.

1. Sample Preparation:

- Use the same characterized soil as in the aerobic incubation study.

- Apply a solution of this compound to the surface of a thin layer of soil in a petri dish or similar container.

2. Irradiation:

- Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

- Maintain a constant temperature during the experiment.

- Include dark controls (samples wrapped in aluminum foil) to differentiate between photodegradation and other dissipation processes.

3. Sampling and Analysis:

- Collect soil samples at various time points.

- Extract and analyze for this compound and its photoproducts as described in the aerobic incubation study.

Visualizations of Degradation Pathways and Workflows

Caption: Abiotic photodegradation pathway of this compound in soil.

Caption: Putative microbial degradation pathway of this compound in soil.

Caption: General experimental workflow for studying this compound degradation in soil.

References

Terbacil Herbicide: A Comprehensive Technical Guide on its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbacil is a selective, residual herbicide belonging to the substituted uracil (B121893) chemical class.[1] It is primarily used for the control of a wide spectrum of annual and some perennial weeds in various agricultural settings, including fruit orchards, sugarcane, and alfalfa fields.[1][2] Its mode of action involves the inhibition of photosynthesis in target plant species.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental and toxicological studies.

Chemical Identity and Structure

This compound is chemically identified as 3-tert-butyl-5-chloro-6-methyluracil.[1][5] It is a white, crystalline, odorless solid that is non-corrosive and non-flammable.[1] The technical grade of this compound is typically 95% pure active ingredient.[1]

| Identifier | Value |

| Chemical Name | 3-tert-butyl-5-chloro-6-methyluracil[1] |

| CAS Number | 5902-51-2[1][5] |

| Molecular Formula | C₉H₁₃ClN₂O₂[5][6] |

| Molecular Weight | 216.66 g/mol [5][7] |

| SMILES | CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl[5] |

| InChI Key | NBQCNZYJJMBDKY-UHFFFAOYSA-N[5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and potential for exposure.

| Property | Value | Temperature (°C) | pH |

| Physical State | Colorless to white crystalline powder[8] | 25 | N/A |

| Melting Point | 175-177 °C[1][5][7][9][10] | N/A | N/A |

| Boiling Point | Sublimation begins below the melting point[5] | N/A | N/A |

| Vapor Pressure | 4.7 x 10⁻⁷ mmHg[5][8] | 29.5 | N/A |

| 0.0625 mPa[1][3] | 30 | N/A | |

| Water Solubility | 710 mg/L[1][3][7] | 25 | 7 |

| Solubility in Organic Solvents | 25 | ||

| Dimethylformamide: 337 g/kg[5] | |||

| Cyclohexanone: 220 g/kg[5] | |||

| Methyl isobutyl ketone: 121 g/kg[5] | |||

| Butyl acetate: 88 g/kg[5] | |||

| Xylene: 65 g/kg[5] | |||

| Density | 1.34 g/cm³[5][9] | 25 | N/A |

| Octanol-Water Partition Coefficient (log Kow) | 1.89[3][5] | 25 | 7 |

| 1.91[4] | N/A | N/A | |

| pKa | 9.00[5] | N/A | N/A |

| 9.5[3][11] | 25 | N/A | |

| Henry's Law Constant | 1.9 x 10⁻⁹ atm m³/mole[8] | N/A | N/A |

| 1.30 x 10⁻⁵ Pa m³/mol[3] | 25 | N/A | |

| Soil Adsorption Coefficient (Koc) | 44 - 61 mL/g[8] | N/A | N/A |

| 55[1] | N/A | N/A |

Experimental Protocols: General Methodologies

1. Melting Point: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

2. Vapor Pressure: Vapor pressure for low-volatility compounds like this compound is often measured using the gas saturation method or a Knudsen effusion method. These techniques involve measuring the mass loss of a sample over time under controlled temperature and pressure conditions.

3. Water Solubility: The shake-flask method is a common technique for determining water solubility. An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then measured, typically by high-performance liquid chromatography (HPLC) or gas chromatography (GC) after extraction.

4. Octanol-Water Partition Coefficient (Kow): The shake-flask method is also the standard for determining Kow. A solution of the substance in either water or octanol (B41247) is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both the octanol and water phases are then measured to calculate the partition coefficient.

5. pKa: The dissociation constant is often determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve. UV-spectrophotometry can also be used, where the absorbance of the compound is measured at different pH values.

6. Soil Adsorption Coefficient (Koc): The soil adsorption coefficient is typically determined through batch equilibrium experiments. A solution of this compound of known concentration is equilibrated with a soil sample of known organic carbon content. The concentration of this compound remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The Koc is then calculated from the soil-water partition coefficient (Kd) and the organic carbon content of the soil.

Diagrams and Visualizations

To further elucidate the properties and behavior of this compound, the following diagrams have been generated using Graphviz.

Caption: Chemical structure of the this compound molecule.

Caption: Mode of action of this compound: Inhibition of Photosystem II.

Caption: Workflow for determining the Soil Adsorption Coefficient (Koc).

Stability and Degradation

This compound is a relatively persistent herbicide.[1] It is stable to hydrolysis in water at pH values ranging from 5 to 9.[8] Photodegradation in water is slow but can be enhanced by the presence of photosensitizers.[8] In soil, this compound degradation is primarily mediated by microbial activity, although this process is also slow.[1][8] The persistence of this compound in soil is influenced by factors such as soil type, organic matter content, rainfall, and application rate.[1] Due to its high water solubility and low soil adsorption, this compound has the potential to be mobile in soil and may leach into groundwater.[1][8]

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of the herbicide this compound. The data presented, along with the generalized experimental methodologies and illustrative diagrams, offer a comprehensive resource for researchers and scientists. A thorough understanding of these properties is essential for assessing the environmental behavior, potential for human exposure, and toxicological implications of this widely used agricultural chemical.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound (Ref: DPX D732) [sitem.herts.ac.uk]

- 4. herbiguide.com.au [herbiguide.com.au]

- 5. This compound | C9H13ClN2O2 | CID 22188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound [drugfuture.com]

- 8. epa.gov [epa.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. accustandard.com [accustandard.com]

- 11. ars.usda.gov [ars.usda.gov]

Terbacil in Aqueous Environments: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility and stability of terbacil (3-tert-butyl-5-chloro-6-methyluracil), a selective systemic herbicide. Understanding these properties is critical for assessing its environmental fate, developing analytical methods, and managing its presence in aquatic systems. This document synthesizes key data, outlines experimental methodologies, and visualizes complex pathways to support research and development activities.

Aqueous Solubility of this compound

This compound exhibits moderate solubility in water, a key factor influencing its mobility and bioavailability in the environment.[1] The accepted value for its aqueous solubility is presented in Table 1.

Table 1: Aqueous Solubility of this compound

| Parameter | Value | Temperature (°C) | pH | Reference(s) |

| Water Solubility | 710 mg/L | 25 | Not Specified | [1][2] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

While the specific study details for the cited value are not exhaustively public, the determination of aqueous solubility for compounds like this compound typically follows a standardized procedure, such as the OECD Guideline 105 or the EPA OPPTS 830.7550, commonly known as the shake-flask method.

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Methodology:

-

Preparation: An excess amount of solid, purified this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. This duration is typically determined in preliminary tests and is often 24 to 48 hours.

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation and/or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of this compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Stability of this compound in Aqueous Solutions

This compound's stability in water is governed by its resistance to chemical and light-induced degradation processes, primarily hydrolysis and photolysis.

Hydrolytic Stability

This compound is highly resistant to abiotic hydrolysis under environmentally relevant conditions.[2] Studies have shown that it is stable in sterile aqueous solutions across a range of pH values.

Table 2: Hydrolytic Stability of this compound

| pH Range | Temperature (°C) | Observation | Reference(s) |

| 4 - 10 | 25 | Stable for up to 6 weeks in the dark. | - |

| 5, 7, 9 | Not Specified | Stable to hydrolysis. | [1][3] |

Given its stability, a definitive half-life for hydrolysis is often not calculated and is reported as stable.

Experimental Protocol: Hydrolysis Study (OECD Guideline 111)

Hydrolysis studies are conducted following standardized guidelines like OECD 111 to ensure data consistency and regulatory acceptance.

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Solution Preparation: Sterile, buffered aqueous solutions are prepared at pH 4, 7, and 9.

-